5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid
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Overview
Description
5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid is a benzofuran derivative known for its unique structural features and diverse biological activities. Benzofuran compounds are widely found in natural products and synthetic compounds, making them significant in various fields such as medicinal chemistry, pharmacology, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs transition-metal catalysis for the cyclization of aryl acetylenes . This method is favored due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities or different physicochemical properties .
Scientific Research Applications
5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy.
Angelicin: Known for its anticancer and anti-inflammatory properties.
Uniqueness
5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid stands out due to its specific hydroxyl and carboxylic acid functional groups, which confer unique biological activities and chemical reactivity. These features make it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQFCQKIRJLFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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